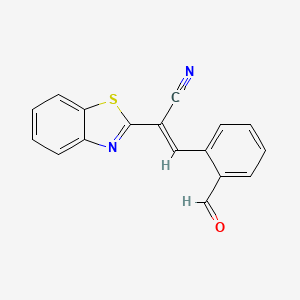

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile

説明

特性

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2OS/c18-10-14(9-12-5-1-2-6-13(12)11-20)17-19-15-7-3-4-8-16(15)21-17/h1-9,11H/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXGKWGTFKQXSO-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde and a nitrile source. One common method is the Knoevenagel condensation reaction, where the aldehyde and nitrile react in the presence of a base such as piperidine or pyridine under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential as a lead compound in drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of (E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzothiazole ring is known to interact with DNA and proteins, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations and Structural Features

The structural analogues of this compound differ primarily in the substituents attached to the α,β-unsaturated acrylonitrile backbone. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Substituents

Crystallographic and Conformational Analysis

- Planarity and Intramolecular Interactions: The target compound and its dimethylamino analogue (C₁₂H₁₁N₃S) exhibit near-planar conformations. The dimethylamino derivative forms an intramolecular N–H⋯N hydrogen bond, stabilizing the planar geometry, while the formyl group in the target compound may engage in intermolecular C=O⋯H interactions .

- Crystal Packing: The dimethylamino analogue demonstrates columnar stacking along the a-axis via thiazole-thiazole interactions, whereas the formylphenyl variant likely forms layered structures due to formyl-mediated hydrogen bonds .

Antimicrobial and Anticancer Activity

- Derivatives with aromatic substituents (e.g., thiophene, naphthaldehyde) show moderate antimicrobial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli .

- The pyrido-pyrimidinone analogue (CCG-63802) acts as a Regulator of G-protein Signaling (RGS) inhibitor, disrupting Gα interactions (IC₅₀: 0.8–1.2 µM) but suffers from cysteine-dependent reactivity, limiting therapeutic utility .

Electrochemical and Optical Properties

- Compounds with electron-donating groups (e.g., dimethylamino) exhibit lower HOMO-LUMO gaps (3.2–3.5 eV), enhancing charge-transfer capabilities .

- The formylphenyl variant’s strong π-π interactions in the solid state suggest utility in optoelectronic materials .

生物活性

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research has indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:

In vitro assays revealed that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating a potent effect compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to be particularly effective against Gram-positive bacteria.

Case Study:

The Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus was determined to be 32 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications. Studies suggest that this compound can reduce pro-inflammatory cytokines.

Research Findings:

In an animal model of inflammation, administration of the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for (E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile?

The synthesis typically involves a Knoevenagel condensation reaction between 2-cyanomethylbenzothiazole and 2-formylbenzaldehyde. A microwave-assisted method can enhance reaction efficiency:

- Procedure : Mix equimolar amounts of the precursors in ethanol with triethylamine (TEA) as a base. Subject the mixture to microwave irradiation (60°C, 4–8 min). Monitor progress via TLC (petroleum ether:ethyl acetate, 3:1). Recrystallize the product from a suitable solvent (e.g., ethanol) .

- Key Reagents : TEA (base), ethanol (solvent), and microwave irradiation for accelerated kinetics.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- HPLC : Assess purity (>95%) with a C18 column and UV detection (λ = 254 nm).

- NMR Spectroscopy : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons). The formyl proton appears as a singlet near δ 10.0 ppm .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z 307.1) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays aligned with benzothiazole derivatives’ known activities:

- Anticancer : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM.

- Antimicrobial : Disk diffusion assay (10–50 μg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Control : Include normal cell lines (e.g., HEK-293) to assess selectivity.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?

Unexpected NOE signals may arise from conformational flexibility or crystal packing effects. Address this via:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures.

- X-ray Crystallography : Resolve absolute configuration and intramolecular interactions. The benzothiazole and formyl groups often stabilize a planar conformation via π-π stacking .

- DFT Calculations : Compare experimental and computed NMR chemical shifts to validate assignments .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate the condensation step.

- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from hours to minutes (yield improvement: ~15–20%) .

- Workup Protocol : Use column chromatography (silica gel, hexane:ethyl acetate gradient) for higher purity.

Q. How does the formyl group influence the compound’s electronic and biological properties?

The formyl moiety:

- Enhances Reactivity : Acts as an electrophilic site for Schiff base formation with biological nucleophiles (e.g., lysine residues in enzymes).

- Modulates Lipophilicity : LogP increases by ~0.5 units compared to non-formyl analogs, improving membrane permeability .

- Facilitates Cocrystallization : Forms hydrogen bonds in crystal lattices, as seen in related benzothiazole cocrystals with charge transport applications .

Q. What advanced techniques characterize charge transport properties for material science applications?

- Single-Crystal Conductivity Measurements : Use a four-probe setup to assess ambipolar charge transport (e.g., electron/hole mobility up to 0.01–0.12 cm²/Vs) .

- DFT/Molecular Dynamics : Simulate π-orbital overlap and charge transfer integrals.

- UV-Vis/NIR Spectroscopy : Identify charge-transfer bands (e.g., λmax shifts in cocrystals) .

Q. How can structural derivatives improve pharmacological activity while reducing toxicity?

- SAR Studies : Modify the formyl group to:

- Hydroxamic Acid : Enhance metal-binding capacity for protease inhibition.

- Methyl Ester : Reduce reactivity and improve metabolic stability.

- In Silico Docking : Target RGS proteins (e.g., RGS4) by leveraging the acrylonitrile group’s cysteine reactivity, as seen in CCG-63802 analogs .

- Toxicity Screening : Use zebrafish embryos to assess acute toxicity (LC₅₀) and hepatocyte models for metabolic stability .

Methodological Considerations

Q. How should researchers address discrepancies between computational and experimental LogP values?

- Experimental Validation : Use shake-flask method (octanol-water partition) with HPLC quantification.

- Software Calibration : Compare results from ChemAxon and MarvinSuite, adjusting parameters for aromatic systems.

- Probe Substituent Effects : Electron-withdrawing groups (e.g., -CN) reduce LogP, while methoxy groups increase it .

Q. What crystallography software is recommended for structural refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。